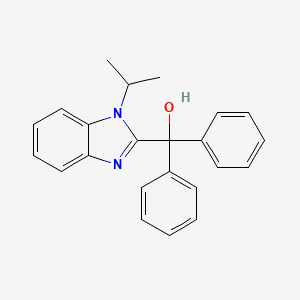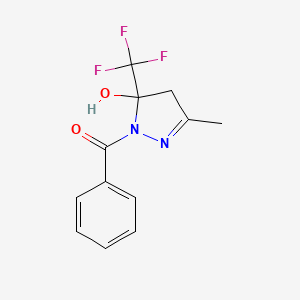
1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BMTF, is a chemical compound that has gained attention in scientific research due to its potential biological activity. This compound has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Mecanismo De Acción
The exact mechanism of action of 1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol may also induce apoptosis, or programmed cell death, in cancer cells. In neuroprotection, 1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce oxidative stress and inflammation, which can contribute to neuronal damage.
Biochemical and Physiological Effects:
1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce cell cycle arrest and inhibit cell proliferation. In neuroprotection, 1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in laboratory experiments is its potential biological activity, which may make it a promising candidate for further research. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to fully elucidate its effects.
Direcciones Futuras
There are several potential future directions for research on 1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is its potential use as a therapeutic agent in cancer and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, 1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol may have applications in other areas of research, such as in the development of new drugs or as a tool in chemical biology research.
Métodos De Síntesis
1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a variety of methods, including the reaction of 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid with benzoyl chloride and trifluoroacetic anhydride. This reaction yields 1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol as a white crystalline solid with a melting point of approximately 202-204°C.
Aplicaciones Científicas De Investigación
1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential biological activity, particularly in the areas of cancer research and neuroprotection. In cancer research, 1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neuroprotection, 1-benzoyl-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-8-7-11(19,12(13,14)15)17(16-8)10(18)9-5-3-2-4-6-9/h2-6,19H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRPJDWDUJXQRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B4989166.png)
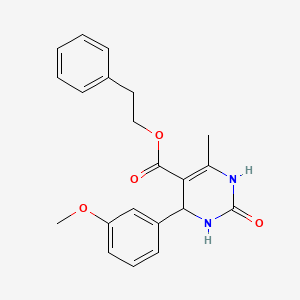
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
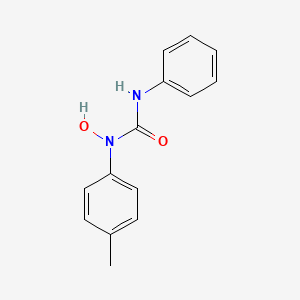
![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)
![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
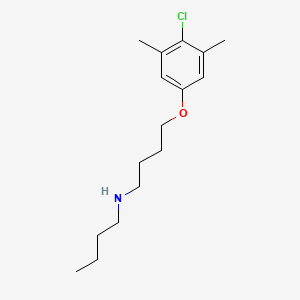
![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
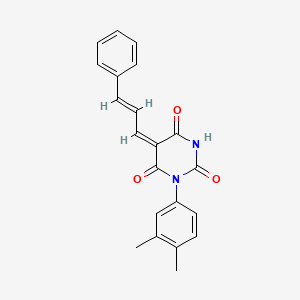
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)
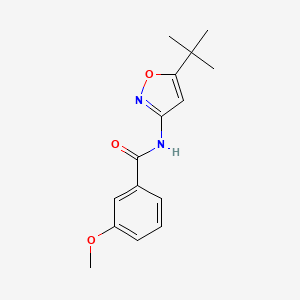
![3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)
